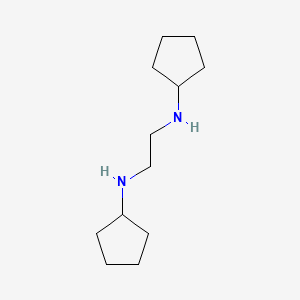

N,N'-Dicyclopentyl-ethylenediamine

Descripción

N,N′-Dicyclopentyl-ethylenediamine is an ethylenediamine derivative where both terminal amine groups are substituted with cyclopentyl moieties. The cyclopentyl substituents introduce steric bulk and moderate hydrophobicity compared to smaller alkyl or aromatic groups. Such compounds are typically used as ligands in coordination chemistry or catalysts due to their ability to stabilize metal centers and influence reaction selectivity .

Propiedades

Número CAS |

10150-40-0 |

|---|---|

Fórmula molecular |

C12H24N2 |

Peso molecular |

196.33 g/mol |

Nombre IUPAC |

N,N'-dicyclopentylethane-1,2-diamine |

InChI |

InChI=1S/C12H24N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h11-14H,1-10H2 |

Clave InChI |

LOZMWNGDZJWPDR-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(C1)NCCNC2CCCC2 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N,N'-Diciclopentil-etilendiamina típicamente implica la reacción de etilendiamina con haluros de ciclopentil en condiciones básicas. Un método común incluye el uso de bromuro de ciclopentil y etilendiamina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en un solvente orgánico como etanol o metanol a temperaturas elevadas para facilitar la reacción de sustitución nucleofílica.

Métodos de producción industrial: La producción industrial de N,N'-Diciclopentil-etilendiamina puede involucrar reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de catalizadores y técnicas avanzadas de purificación garantiza la producción de compuestos de alta pureza adecuados para diversas aplicaciones.

Análisis De Reacciones Químicas

Tipos de reacciones: N,N'-Diciclopentil-etilendiamina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio, lo que lleva a la formación de óxidos de amina correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio para producir aminas secundarias.

Sustitución: Las reacciones de sustitución nucleofílica con haluros de alquilo o haluros de acilo pueden introducir varios grupos funcionales en los átomos de nitrógeno.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio; las reacciones se realizan en solventes anhidros como éter o tetrahidrofurano.

Sustitución: Haluros de alquilo, haluros de acilo; las reacciones se llevan a cabo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen óxidos de amina, aminas secundarias y varios derivados de etilendiamina sustituidos.

Aplicaciones Científicas De Investigación

Scientific Research Applications

N,N'-Dicyclopentyl-ethylenediamine has a wide range of applications in scientific research:

Coordination Chemistry

The compound serves as a ligand in coordination chemistry, forming stable complexes with various metal ions. This property is beneficial for:

- Catalysis : Enhancing the efficiency of metal-catalyzed reactions.

- Material Science : Contributing to the development of new materials with tailored properties.

Biological Applications

This compound is being investigated for its potential biological roles:

- Chelating Agent : It can bind to metal ions, facilitating their transport within biological systems and aiding in detoxification processes.

- Therapeutic Potential : Research is ongoing to explore its use as a drug delivery system or imaging agent due to its ability to form stable complexes with therapeutic agents.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. It serves as an intermediate in synthesizing polymers, surfactants, and other industrial products.

Research into the biological activity of this compound has yielded promising results:

In Vitro Studies

In vitro assays have shown that:

- Cell Viability Assays : Indicate potential therapeutic applications by assessing cytotoxic effects on various cell lines.

- Enzyme Inhibition Studies : Demonstrate its ability to inhibit key enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase.

Notable Case Studies

- Metal Ion Interaction : A study demonstrated that this compound exhibits enhanced stability and selectivity when interacting with transition metal ions compared to other ethylenediamine derivatives.

- Antitumor Activity : Research involving platinum(IV) complexes with this compound highlighted significant antitumor activity against various cancer cell lines, suggesting its potential role in developing novel anticancer drugs.

Mecanismo De Acción

El mecanismo de acción de N,N'-Diciclopentil-etilendiamina implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden participar en ciclos catalíticos. Su capacidad para donar y aceptar electrones lo convierte en un compuesto versátil en reacciones redox y otros procesos químicos.

Compuestos similares:

N,N'-Dimetiletilendiamina: Este compuesto tiene dos grupos metilo unidos a los átomos de nitrógeno y se utiliza en aplicaciones similares, pero tiene diferentes propiedades estéricas y electrónicas.

N,N'-Dietiletilendiamina: Con grupos etilo unidos a los átomos de nitrógeno, este compuesto se utiliza en la síntesis de productos farmacéuticos y como ligando en química de coordinación.

N,N'-Dibenziletilendiamina: Con grupos bencilo, este compuesto se utiliza en la síntesis de moléculas orgánicas más complejas y tiene una reactividad distinta en comparación con N,N'-Diciclopentil-etilendiamina.

Singularidad: N,N'-Diciclopentil-etilendiamina es única debido a la presencia de grupos ciclopentil, que imparten efectos estéricos y electrónicos específicos que influyen en su reactividad e interacciones con otras moléculas. Esto lo hace particularmente valioso en aplicaciones que requieren un control preciso sobre las interacciones moleculares y la reactividad.

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below summarizes key differences between N,N′-dicyclopentyl-ethylenediamine and related ethylenediamine derivatives:

Electronic and Steric Effects

- Cycloalkyl vs. Aromatic Substitutents : Cyclopentyl and cyclohexyl groups provide aliphatic steric bulk, whereas phenyl or benzyl groups introduce aromatic π-systems. For example, N,N′-diphenylethylenediamine (C₁₄H₁₆N₂) exhibits stronger electronic delocalization, making it suitable for applications requiring charge transfer or UV absorption . In contrast, cyclopentyl derivatives likely favor hydrophobic environments.

- The crystal structure of N,N′-dicyclohexylethylenediamine shows hydrogen bonding between NH groups and chloride ions, a feature that may differ in cyclopentyl analogs due to ring-size-dependent packing .

Solubility and Reactivity

- Smaller substituents like methyl groups (N,N′-dimethylethylenediamine , C₄H₁₂N₂) enhance water solubility, making them ideal for aqueous-phase reactions .

- TEMED (C₆H₁₆N₂) is highly volatile and used as a redox initiator in acrylamide gel polymerizations, a role less feasible for bulkier cyclopentyl derivatives .

Research Findings and Trends

- Hydrogen Bonding: Cyclohexyl derivatives exhibit defined hydrogen-bonding patterns in crystal lattices, which could be less pronounced in cyclopentyl analogs due to reduced ring rigidity .

- Pharmaceutical Utility : The diacetate salt of N,N′-dibenzylethylenediamine demonstrates enhanced stability and controlled release, a template for modifying cyclopentyl-based salts .

Actividad Biológica

N,N'-Dicyclopentyl-ethylenediamine (DCPEDA) is a unique diamine compound characterized by its dicyclopentyl substituents, which provide significant steric hindrance. This structural feature can influence its biological interactions and pharmacological properties. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. This article delves into the biological activity of DCPEDA, summarizing key research findings, case studies, and relevant data.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DCPEDA and its derivatives. For instance, compounds based on ethylenediamine frameworks have shown activity against various bacterial strains. A notable study demonstrated that modifications in the ethylenediamine structure, including the incorporation of bulky groups like cyclopentyl, can enhance antibacterial efficacy by improving binding affinity to bacterial targets .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of DCPEDA on different cell lines. In vitro studies indicated that DCPEDA exhibits dose-dependent cytotoxic effects comparable to established chemotherapeutic agents like cisplatin. The mechanism of action appears to involve disruption of cellular membranes and induction of apoptosis in cancer cells .

The biological activity of DCPEDA can be attributed to several mechanisms:

- Membrane Interaction : DCPEDA's bulky cyclopentyl groups may facilitate interactions with lipid membranes, leading to increased permeability and subsequent cell death.

- Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism, which could also apply to DCPEDA .

Table 1: Summary of Biological Activities of DCPEDA and Related Compounds

Case Study 1: Antibacterial Efficacy

In a comparative study, DCPEDA was evaluated alongside other ethylenediamine derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results indicated that DCPEDA had superior activity against Staphylococcus aureus, with an IC50 value significantly lower than that of its analogs, suggesting a promising avenue for further development as an antibacterial agent .

Case Study 2: Cancer Cell Cytotoxicity

A series of experiments assessed the cytotoxic effects of DCPEDA on various cancer cell lines, including HeLa and MCF-7. The findings revealed that DCPEDA induced apoptosis through caspase activation pathways, demonstrating its potential as an anticancer therapeutic. The study concluded that the compound's structural attributes play a crucial role in its effectiveness against cancer cells .

Q & A

Q. What are the key toxicological considerations when handling this compound in biological assays?

- Methodological Answer :

- Acute toxicity screening : Conduct zebrafish embryo assays (LC50 determination) as per OECD guidelines.

- Protective measures : Use fume hoods, nitrile gloves, and closed-loop ventilation systems during synthesis.

- Waste disposal : Neutralize with acetic acid before incineration to avoid environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.